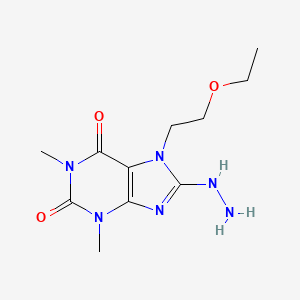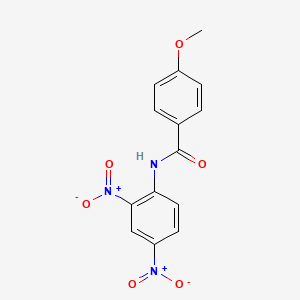
N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide, also known as DFB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DFB is a member of the benzamide family and has a molecular weight of 327.3 g/mol. In
Mechanism of Action
N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide's mechanism of action is not fully understood but is thought to involve the inhibition of certain enzymes and proteins involved in cancer cell growth and survival. N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to downregulate the expression of certain proteins involved in cell cycle regulation.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, making it a reliable tool for research purposes. However, N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide's solubility in water is limited, which can make it difficult to administer in certain experiments. Additionally, N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide research. One area of interest is the investigation of N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide's potential as a therapeutic agent for inflammatory diseases. Another area of research is the investigation of N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide's mechanism of action, which could lead to the development of more effective anti-cancer therapies. Additionally, the development of new synthesis methods for N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide could improve its accessibility for research purposes.
Synthesis Methods
N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide can be synthesized using a multi-step process involving the reaction of 2,5-difluoroaniline with 3,4,5-trimethoxybenzoyl chloride. The resulting intermediate is then treated with sodium hydroxide to yield the final product, N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide. The synthesis method has been optimized to improve yield and purity, making N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide more accessible for research purposes.
Scientific Research Applications
N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has been the investigation of N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide as a potential anti-cancer agent. Studies have shown that N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. This inhibition is thought to be due to N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide's ability to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-12-8-10(17)4-5-11(12)18/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAGSWWZNLETSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-3,4,5-trimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-isopropylphenyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4989379.png)
![2-iodo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4989393.png)
![ethyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4989405.png)
![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4989410.png)
![2-chloro-N-(3,4-dimethylphenyl)-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B4989418.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B4989425.png)

![2-methyl-N-(1-{1-[1-methyl-2-(methylthio)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4989444.png)

![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B4989450.png)


![1,1'-[2-(1-adamantyl)-1,3-dioxo-1,3-propanediyl]bis(4-methylpiperazine)](/img/structure/B4989491.png)
![3-[5-(2,5-dichlorophenyl)-2-furyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4989497.png)